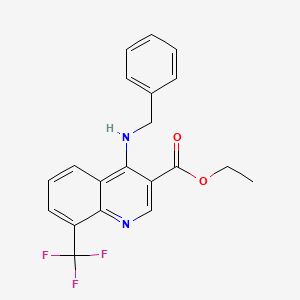

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

Description

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group and the benzylamino substituent in this compound enhances its chemical properties, making it a valuable molecule for various scientific research applications.

Propriétés

IUPAC Name |

ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2/c1-2-27-19(26)15-12-25-18-14(9-6-10-16(18)20(21,22)23)17(15)24-11-13-7-4-3-5-8-13/h3-10,12H,2,11H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKDDMKJRGHABK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The benzylamino group is then introduced via nucleophilic substitution reactions using benzylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzylamine, trifluoromethyl iodide, and other nucleophiles or electrophiles.

Major Products Formed

Oxidation: Quinoline N-oxides and other oxidized derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate has several applications in scientific research:

Mécanisme D'action

The mechanism of action of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The benzylamino group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity . The quinoline core is known to intercalate with DNA, which can disrupt DNA replication and transcription processes .

Comparaison Avec Des Composés Similaires

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Ethyl 4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylate: Similar in structure but with a hydroxy group instead of a benzylamino group.

Ethyl 4-(benzylamino)-6-(4-methoxybenzamido)quinoline-3-carboxylate: Contains an additional methoxybenzamido group, which may alter its chemical properties and biological activity.

The uniqueness of Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .

Activité Biologique

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate belongs to the quinoline family, characterized by a quinoline core with a benzylamino substituent and a trifluoromethyl group. The synthesis typically involves:

- Formation of the Quinoline Core : Classical methods such as Skraup synthesis or Friedländer synthesis are employed.

- Introduction of the Benzylamino Group : This is achieved through nucleophilic substitution reactions.

- Esterification : The carboxylic acid group at the 3-position is esterified using ethanol and an acid catalyst.

This multi-step synthesis allows for the introduction of various functional groups that enhance biological activity .

2.1 Anticancer Activity

Research has indicated that quinoline derivatives, including ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate, exhibit potent anticancer properties. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's mechanism involves:

- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to increased cell death.

Table 1 summarizes the anticancer activity against different cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

2.2 Antimicrobial Activity

Ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate also displays antimicrobial properties against various pathogens. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays against bacteria and fungi.

Table 2 presents the antimicrobial activity:

| Microorganism | MIC (µg/mL) | Type of Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Candida albicans | 16 | Fungicidal |

The biological mechanisms underlying the activity of ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate include:

- Interaction with DNA : The quinoline core can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, including topoisomerases and kinases, which are crucial for cancer cell survival and proliferation .

4. Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Study on Anticancer Effects : A recent study utilized a zebrafish embryo model to assess the toxicity and anticancer effects, revealing that the compound significantly inhibited tumor growth while showing minimal toxicity to normal cells .

- Antimicrobial Efficacy Study : Another investigation demonstrated that ethyl 4-(benzylamino)-8-(trifluoromethyl)quinoline-3-carboxylate effectively reduced bacterial load in infected animal models, confirming its potential as a therapeutic agent against infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.